molecular formula C19H19N3O4S2 B2878113 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865176-32-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No.: B2878113
CAS No.: 865176-32-5
M. Wt: 417.5
InChI Key: UYJLKFNKRLRUSL-VZCXRCSSSA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide” is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl group at position 6, and a phenoxypropanamide moiety. This compound belongs to a class of molecules studied for their pharmacological properties, particularly due to the sulfamoyl group’s role in enhancing solubility and binding affinity to biological targets .

Properties

IUPAC Name

3-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-2-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-12-26-14-6-4-3-5-7-14/h2-9,13H,1,10-12H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLKFNKRLRUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Formation of the Phenoxypropanamide Moiety: This step involves the reaction of the intermediate with 3-phenoxypropanoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group or the benzo[d]thiazole core, potentially leading to the formation of amines or reduced thiazole derivatives.

    Substitution: The phenoxypropanamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfamoyl group could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where sulfamoyl and benzo[d]thiazole derivatives have shown efficacy.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in polymers, coatings, and other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the benzo[d]thiazole core can participate in π-π interactions with aromatic residues. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole and Oxadiazole Derivatives

Compounds such as ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) and 4-(5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide (4) () share structural motifs with the target compound, including aromatic rings and amide linkages. However, their triazole core differs from the benzo[d]thiazole scaffold, leading to distinct electronic and steric properties. The target compound’s sulfamoyl group (-SO₂NH₂) enhances hydrophilicity compared to the ethyl carbamate (-OC(O)OEt) in compound (3), which may improve bioavailability .

Property Target Compound Compound (3) Compound (4)
Core Structure Benzo[d]thiazole 1,2,4-Triazole 1,2,4-Triazole + Semicarbazide
Key Functional Groups Sulfamoyl, Allyl, Phenoxy Ethyl Carbamate, Phenylacetyl Semicarbazide, Phenylacetyl
Spectral Data (¹H NMR) Not Reported δ 3.4 (CH₂), 4.3 (NH₂), 7.5–8.2 (Ar-H) Not Provided

STING Agonist with Benzo[d]thiazole Core

A structurally related STING agonist, N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide (), shares the benzo[d]thiazole core but differs in substituents. The hydroxypropoxy and carbamoyl groups in the STING agonist contrast with the target compound’s sulfamoyl and phenoxy groups, likely altering solubility and target specificity. The STING agonist’s synthesis yield (63%) suggests efficient methodologies that could inform optimization of the target compound’s synthesis .

Thiadiazole Derivatives

Compounds 4g and 4h () feature a 1,3,4-thiadiazole core with dimethylamino-acryloyl and aryl substituents. While their amide linkages resemble the phenoxypropanamide group in the target compound, the thiadiazole core’s electron-deficient nature may reduce stability compared to the benzo[d]thiazole system.

Property Target Compound Compound 4g
Core Structure Benzo[d]thiazole 1,3,4-Thiadiazole
Melting Point Not Reported 200°C
Key Functional Groups Sulfamoyl, Allyl Dimethylamino-acryloyl, Methylphenyl

Methylsulfonyl Analog

The PubChem-listed compound “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide” () replaces the sulfamoyl group with methylsulfonyl (-SO₂Me) and substitutes phenoxy with phenylthio (-SPh). The methylsulfonyl group’s electron-withdrawing nature may reduce nucleophilic reactivity compared to the sulfamoyl group, while phenylthio’s lipophilicity could decrease aqueous solubility relative to phenoxy .

Research Findings and Implications

  • Structural Flexibility : The benzo[d]thiazole core allows diverse substitutions, enabling tailored pharmacokinetic profiles.
  • Functional Group Impact : Sulfamoyl enhances solubility and binding, whereas methylsulfonyl or carbamoyl groups may prioritize stability or target engagement.
  • Synthesis Efficiency : Yields for related compounds (e.g., 63% for the STING agonist) highlight room for optimization in the target compound’s synthesis .

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity Relevance
Target Compound Benzo[d]thiazole Sulfamoyl, Allyl, Phenoxy Enhanced solubility, binding
Triazole Derivatives 1,2,4-Triazole Ethyl Carbamate, Semicarbazide Moderate hydrophilicity
STING Agonist Benzo[d]thiazole Carbamoyl, Hydroxypropoxy Immunomodulatory potential
Thiadiazole Derivatives 1,3,4-Thiadiazole Dimethylamino-acryloyl Electron-deficient scaffold

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are known to influence its pharmacological properties. The following sections delve into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 419.5 g/mol. The structure includes:

  • Thiazole Ring : Contributes to stability and reactivity.
  • Sulfonamide Group : Known for antibacterial and antitumor activities.
  • Allyl Group : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research on similar thiazole-based compounds indicates potential antitumor effects. For instance, compounds containing the thiazole ring have been reported to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . While direct studies on this compound are lacking, its structural analogs suggest a similar mechanism could be at play.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.

Research Findings and Case Studies

While comprehensive studies specifically targeting this compound are scarce, related research provides insights into its potential applications:

CompoundActivityStudy Reference
1Antibacterial
2Antitumor
3Enzyme Inhibition

Case Study: Thiazole Derivatives

A study on various thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms involved include disruption of cell wall synthesis and interference with metabolic pathways . This suggests that this compound may exhibit similar properties.

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